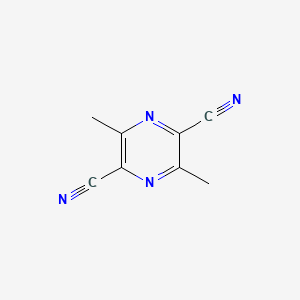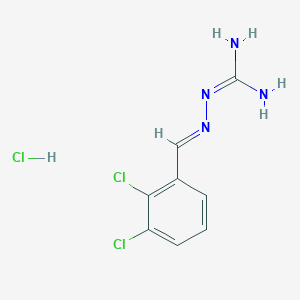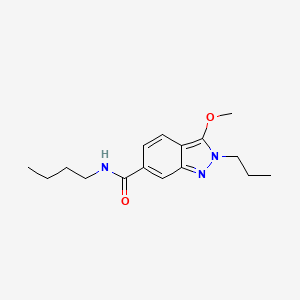
N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structural features, including a butyl group, a methoxy group, and a propyl group attached to the indazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed Suzuki-Miyaura cross-coupling, are commonly employed for the efficient synthesis of indazole derivatives . These methods are scalable and can be adapted for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the indazole core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another indazole isomer with distinct chemical properties.
Indole: A structurally related compound with a wide range of applications in medicinal chemistry.
Uniqueness
N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl, methoxy, and propyl groups enhances its solubility, stability, and potential bioactivity compared to other indazole derivatives .
Eigenschaften
CAS-Nummer |
919107-91-8 |
|---|---|
Molekularformel |
C16H23N3O2 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
N-butyl-3-methoxy-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-6-9-17-15(20)12-7-8-13-14(11-12)18-19(10-5-2)16(13)21-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
MGYYCFOSGLDUEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


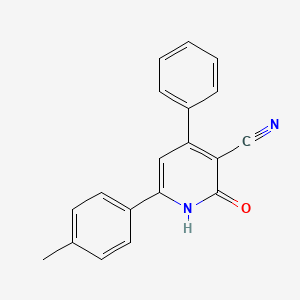
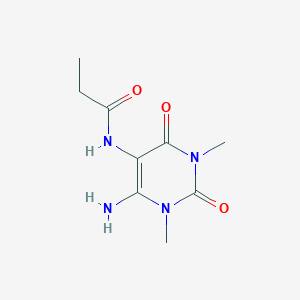

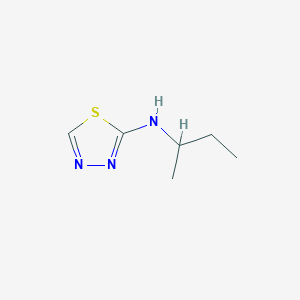



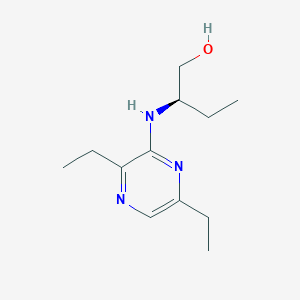
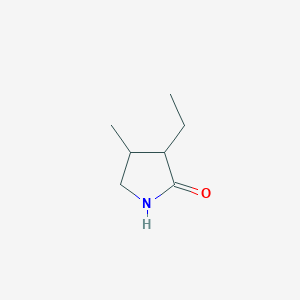
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)
![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)

